

AF3485 Antibody: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: AF3485

Cat. No.: B592747

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Introduction

The **AF3485** antibody is a research-grade polyclonal antibody that specifically targets Angiopoietin-like Protein 4 (ANGPTL4).^{[1][2][3]} Produced by R&D Systems, a Bio-Techne brand, this goat IgG antibody is a crucial tool for investigating the biological functions and therapeutic potential of ANGPTL4.^[3] ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in various physiological and pathological processes, including lipid and glucose metabolism, angiogenesis, and inflammation. This guide provides an in-depth overview of the **AF3485** antibody, including its specifications, experimental applications, and the signaling pathways of its target protein, ANGPTL4.

Antibody Specifications

The **AF3485** antibody is an affinity-purified polyclonal antibody raised in goats against a recombinant human ANGPTL4 immunogen (Leu165-Ser406).^{[1][3]} It is supplied in a lyophilized format from a phosphate-buffered saline (PBS) solution containing trehalose.^{[1][2][3]}

Specification	Description
Catalog Number	AF3485[1][2]
Host Species	Goat[1][3]
Isotype	IgG[2][3]
Clonality	Polyclonal[1][3]
Immunogen	Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (ANGPTL4), corresponding to amino acids Leu165-Ser406 (Accession # Q9BY76).[1][3][4]
Purification	Antigen Affinity-purified[3][4]
Species Reactivity	Human, Primate, Rat[2][3]
Label	Unconjugated[2]

Quantitative Data: Applications and Recommended Concentrations

The **AF3485** antibody has been validated for use in several key immunoassays. The recommended starting concentrations are provided below, though optimal dilutions should be determined by the end-user.

Application	Recommended Concentration	Sample Type
Western Blot	0.1 µg/mL[1]	Recombinant Human ANGPTL4
Simple Western	50 µg/mL[1]	Human Diabetic Adipose Lysate
ELISA Capture (Matched Antibody Pair)	0.2-0.8 µg/mL[1]	In combination with a biotinylated detection antibody (Catalog # BAF3485) and a recombinant human ANGPTL4 standard (Catalog # 4487-AN). [4]

Specificity: In sandwich immunoassays, less than 0.2% cross-reactivity is observed with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4.[1][2][3] In Western blots, approximately 1% cross-reactivity with the rhANGPTL4 N-terminal fragment is observed.[1][2][3]

Experimental Protocols

Western Blotting

This protocol is a general guideline for using the **AF3485** antibody for the detection of ANGPTL4.

- **Sample Preparation:** Prepare cell lysates or use recombinant protein. For reducing conditions, boil samples in SDS-PAGE sample buffer containing a reducing agent.
- **Electrophoresis:** Load samples onto a polyacrylamide gel and separate proteins by size.
- **Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- Primary Antibody Incubation: Dilute the **AF3485** antibody to the recommended concentration (e.g., 0.1 µg/mL) in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as described above.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system. A specific band for ANGPTL4 should be detected at approximately 59 kDa.

Sandwich ELISA (as a Capture Antibody)

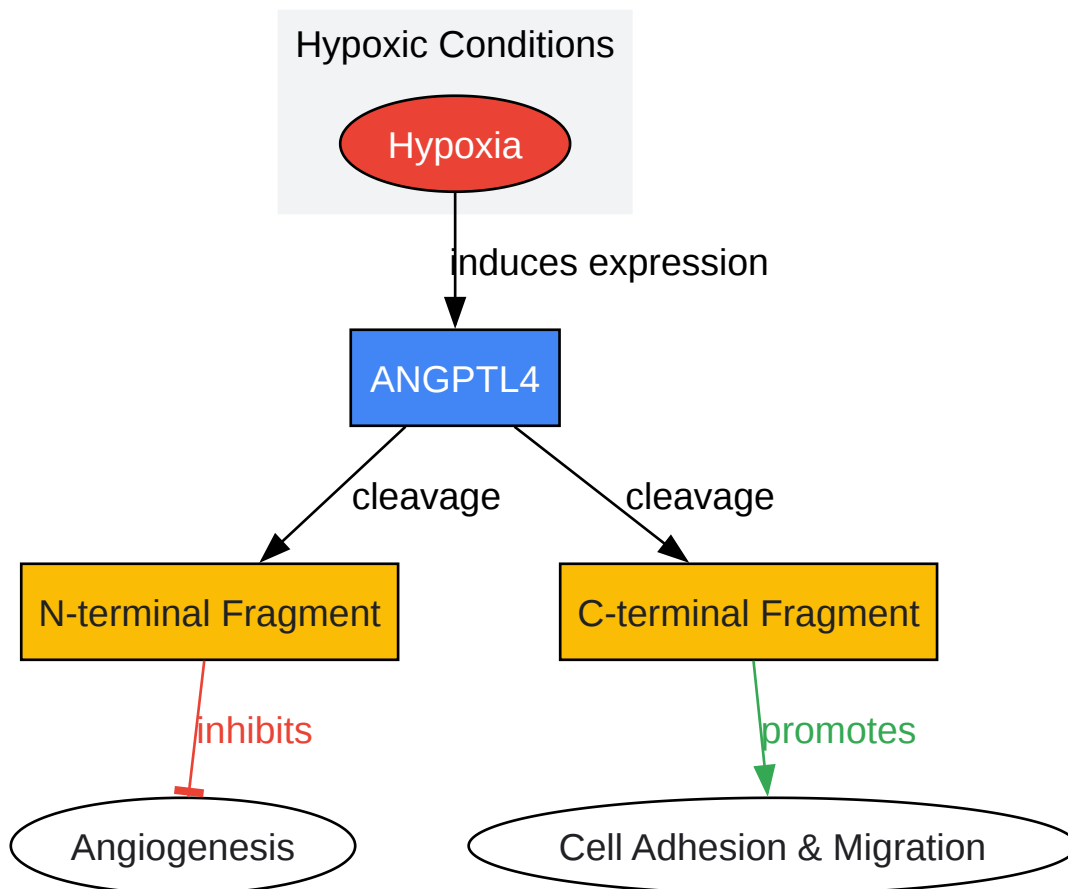
This protocol outlines the use of **AF3485** as a capture antibody in a sandwich ELISA.

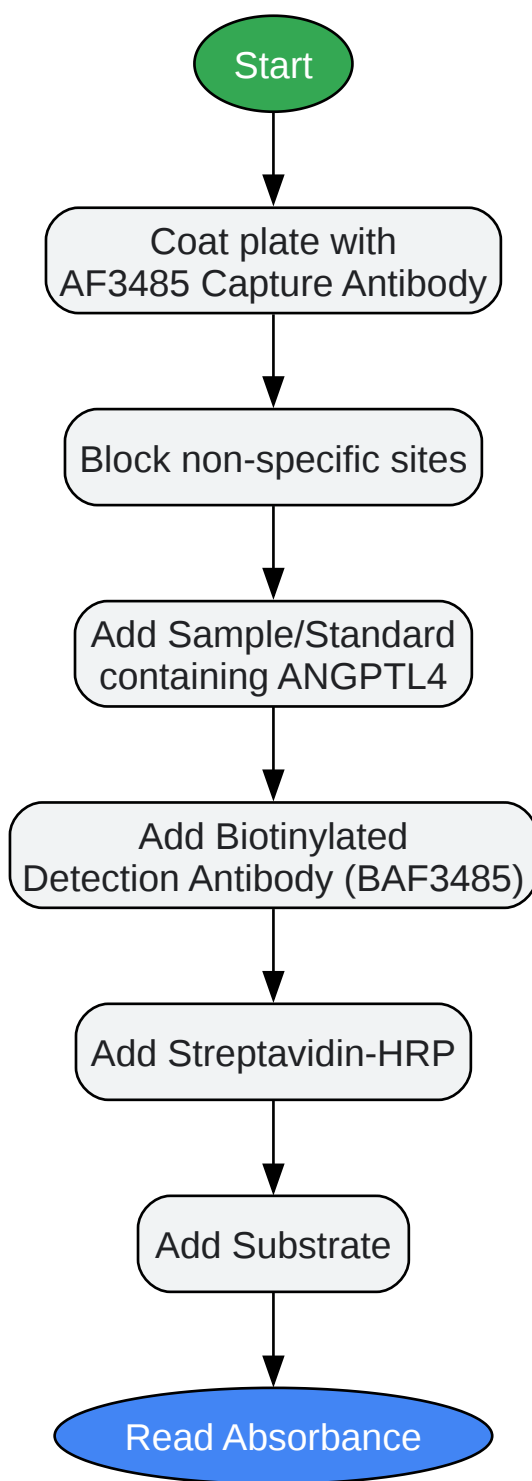
- Plate Coating: Dilute the **AF3485** capture antibody to a working concentration of 0.2-0.8 µg/mL in PBS. Coat a 96-well microplate with 100 µL per well of the diluted antibody and incubate overnight at room temperature.^[1]
- Washing: Aspirate each well and wash three times with Wash Buffer (e.g., 0.05% Tween 20 in PBS).
- Blocking: Block the plate by adding 300 µL of a suitable blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
- Washing: Repeat the washing step.
- Sample and Standard Incubation: Add 100 µL of appropriately diluted samples and recombinant human ANGPTL4 standards to the wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.

- Detection Antibody Incubation: Add 100 µL of the biotinylated anti-human ANGPTL4 detection antibody (Catalog # **BAF3485**) diluted to 0.1-0.4 µg/mL in reagent diluent to each well.^[4] Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature in the dark.
- Washing: Repeat the washing step.
- Substrate Development: Add 100 µL of a colorimetric substrate (e.g., TMB) to each well and incubate until a sufficient color develops.
- Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm with wavelength correction at 540 nm or 570 nm).

Signaling Pathways and Biological Roles of ANGPTL4

ANGPTL4 is a multifaceted protein with diverse biological functions. The following diagrams illustrate some of the key pathways and relationships involving ANGPTL4.





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